An In-Depth Technical Guide to 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane is a valuable bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its unique spirocyclic structure, which combines a cyclohexyl ring protected as a ketal with a benzyloxy ether, offers a strategic advantage in multistep synthetic pathways. The ketal moiety masks a ketone functional group, preventing its unwanted participation in reactions targeted at other parts of the molecule, while the benzyl ether provides a stable yet readily cleavable protecting group for a hydroxyl function. This dual-protection strategy allows for precise and selective chemical transformations, making it an indispensable tool for medicinal chemists and synthetic organic chemists.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane, with a focus on its practical applications in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane is fundamental for its effective use in the laboratory.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 92829-83-9 | [2][3] |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Not explicitly stated in search results, likely a colorless to pale yellow oil or low-melting solid. | Inferred |
| Storage | Sealed in a dry environment at 2-8°C.[2] | [2] |
Spectroscopic Characterization
While specific spectra for 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane are not publicly available in the search results, a typical spectroscopic profile can be predicted based on its structure. Chemical suppliers often provide access to NMR, HPLC, and LC-MS data upon request.[2]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-O-CH₂-Ph, around 4.5 ppm), a multiplet for the methine proton on the cyclohexane ring attached to the benzyloxy group, signals for the ethylene glycol protons of the ketal (typically a multiplet around 3.9 ppm), and multiplets for the remaining cyclohexane ring protons.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group, the benzylic carbon, the carbon of the cyclohexane ring bearing the benzyloxy group, the spiro carbon of the ketal, the carbons of the ethylene glycol unit, and the remaining carbons of the cyclohexane ring.
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Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and prominent C-O stretching bands for the ether and ketal functionalities.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 248.32, with characteristic fragmentation patterns corresponding to the loss of the benzyl group or cleavage of the dioxaspiro ring system.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane is a multi-step process that highlights key principles of organic synthesis, including functional group protection and nucleophilic substitution.
Synthesis Pathway
The most logical and commonly employed synthetic route to 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane involves a two-step sequence starting from 4-hydroxycyclohexanone.
Caption: Synthetic pathway to 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane.
Step 1: Ketalization of 4-Hydroxycyclohexanone
The initial step involves the protection of the ketone functionality of 4-hydroxycyclohexanone as an ethylene ketal. This is a classic acid-catalyzed reaction.
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Experimental Protocol:
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A mixture of 4-hydroxycyclohexanone (1.0 eq), ethylene glycol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate is refluxed in a suitable solvent such as benzene or toluene.[4]
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A Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the product.[4]
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The reaction is monitored until the theoretical amount of water is collected.
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The solvent is removed under reduced pressure, and the resulting crude 8-hydroxy-1,4-dioxaspiro[4.5]decane is purified by fractional distillation under vacuum.[4]
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Causality Behind Experimental Choices:
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Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
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Dean-Stark Trap: The removal of water is crucial as ketalization is a reversible reaction. By removing a product, Le Châtelier's principle dictates that the equilibrium will shift to favor the formation of more products.
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Azeotropic Solvent: Benzene or toluene forms an azeotrope with water, facilitating its removal.
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Step 2: Benzylation of 8-Hydroxy-1,4-dioxaspiro[4.5]decane (Williamson Ether Synthesis)
The hydroxyl group of the intermediate is then converted to a benzyl ether via a Williamson ether synthesis. This is a robust and widely used method for ether formation.
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Experimental Protocol (Generalized):
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8-Hydroxy-1,4-dioxaspiro[4.5]decane (1.0 eq) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
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A strong base, such as sodium hydride (NaH, ~1.1 eq), is added portion-wise at 0°C to deprotonate the alcohol, forming the corresponding alkoxide.
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Benzyl bromide or benzyl chloride (BnBr or BnCl, ~1.1 eq) is then added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
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The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
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-
Causality Behind Experimental Choices:
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Strong Base: A strong base like NaH is required to quantitatively deprotonate the alcohol to form the nucleophilic alkoxide.
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Anhydrous Aprotic Solvent: Anhydrous conditions are necessary as NaH reacts violently with water. An aprotic solvent is used because protic solvents would be deprotonated by the strong base and interfere with the reaction.
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Good Leaving Group: Bromide and chloride are good leaving groups, facilitating the Sₙ2 reaction.
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Key Reactions and Deprotection Strategies
The utility of 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane lies in the selective removal of its protecting groups.
Caption: Key deprotection reactions of 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane.
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Debenzylation (Cleavage of the Benzyl Ether):
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Catalytic Hydrogenation: The most common and clean method for benzyl ether cleavage is catalytic hydrogenation. The compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and the by-product, toluene, is easily removed.[5]
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Experimental Protocol (Generalized):
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8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A catalytic amount of 10% Pd/C is added.
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The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.
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The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 8-hydroxy-1,4-dioxaspiro[4.5]decane.
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-
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Deketalization (Cleavage of the Ketal):
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Acidic Hydrolysis: The ketal group is stable to basic and neutral conditions but is readily cleaved under acidic aqueous conditions to regenerate the ketone.
-
Experimental Protocol (Generalized):
-
8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., dilute HCl or H₂SO₄).
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The reaction is stirred at room temperature until the starting material is consumed.
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The reaction is neutralized with a base (e.g., NaHCO₃), and the product, 4-(benzyloxy)cyclohexan-1-one, is extracted with an organic solvent.
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Applications in Drug Discovery and Development
The strategic importance of 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane lies in its ability to serve as a precursor to substituted cyclohexanone and cyclohexanol derivatives, which are common structural elements in natural products and synthetic drugs. The protected nature of the compound allows for modifications on the cyclohexane ring or derivatization of the hydroxyl group after debenzylation, without interference from the ketone.
Conclusion
8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane is a synthetically versatile and valuable intermediate. Its chemical properties are defined by the orthogonal stability of the ketal and benzyl ether protecting groups, which can be selectively cleaved under different reaction conditions. The synthesis of this compound from readily available starting materials is straightforward and employs fundamental organic reactions. For researchers and professionals in drug development, 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane offers a reliable platform for the construction of complex molecular architectures, underscoring its importance as a key building block in the pursuit of new therapeutic agents.
References
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PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
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NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
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